![molecular formula C12H16N2 B3126581 (1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine CAS No. 335032-33-2](/img/structure/B3126581.png)
(1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine
Overview
Description
“1-(1,3-dimethyl-1H-indol-2-yl)-Ethanone” or “2-Acetyl-1,3-dimethyl-1H-indole” is a chemical compound with the molecular formula C12H13NO . It is also known as Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)- .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for this compound is KMVJHDBDTPGOGY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.24 . The predicted melting point is 86-87 °C, and the predicted boiling point is 334.2±22.0 °C . The predicted density is 1.07±0.1 g/cm3 .Scientific Research Applications
Neuroprotective and Immunomodulatory Effects
Research suggests that DMT may play a role in tissue protection, regeneration, and immunity, potentially mediated by sigma-1 receptors. DMT's function extends beyond its well-known psychotropic effects, involving cellular protective mechanisms that could contribute to medical therapies (Frecska et al., 2013).
Neuropharmacological Applications
DMT is recognized for its brief and intense psychedelic effects but is also implicated in various peripheral and central nervous system processes, possibly acting as a neurotransmitter. Its limited neurotoxicity, despite strong cardiovascular effects at high intravenous doses, makes DMT a potential tool for exploring brain function and treating mental health disorders (Carbonaro & Gatch, 2016).
Therapeutic Potential
Emerging evidence supports the therapeutic applications of DMT and ayahuasca (a brew containing DMT) in conditions such as anxiety, depression, and substance dependence. The safety profile and promising clinical outcomes highlight the need for further research to develop new psychiatric treatments (Rodrigues et al., 2019).
Biochemical Insights
DMT's role in inducing altered states of consciousness is well documented, but its metabolic profiling in human biofluids remains an underexplored area. The integration of metabonomics, specifically proton nuclear magnetic resonance (1H NMR) spectroscopy, into psychedelic research could provide significant insights into DMT's biological effects and mechanisms of action (Vilca-Melendez et al., 2021).
properties
IUPAC Name |
1-(1,3-dimethylindol-2-yl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-10-6-4-5-7-11(10)14(3)12(9)8-13-2/h4-7,13H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJQBWXWSMQFJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dimethyl-1H-indol-2-yl)-N-methylmethanamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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